molecular formula C31H51N11O7S B14186936 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine CAS No. 918629-53-5

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine

Cat. No.: B14186936
CAS No.: 918629-53-5
M. Wt: 721.9 g/mol
InChI Key: NRVQVVOYZIQZKR-BTNSXGMBSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine is a peptide compound with a complex structure. It is composed of several amino acids linked together, forming a sequence that includes L-ornithine, L-proline, L-histidine, L-leucine, and L-cysteine. This compound is of interest due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester, which then reacts with the free amine group of the growing peptide chain.

    Deprotection: After each coupling step, the protecting group on the amino acid is removed using trifluoroacetic acid (TFA) to expose the next reactive site.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form a disulfide bond, which can impact the peptide’s structure and function.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) or iodine (I~2~) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfide bonds between cysteine residues.

    Reduction: Free thiol groups from reduced cysteine residues.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The presence of histidine and cysteine residues allows for potential coordination with metal ions, influencing the peptide’s function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-histidyl-L-prolyl-L-leucyl-L-cysteine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties

Properties

CAS No.

918629-53-5

Molecular Formula

C31H51N11O7S

Molecular Weight

721.9 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C31H51N11O7S/c1-17(2)12-20(25(43)40-22(15-50)30(48)49)38-26(44)24-8-5-11-42(24)29(47)21(13-18-14-35-16-37-18)39-27(45)23-7-4-10-41(23)28(46)19(32)6-3-9-36-31(33)34/h14,16-17,19-24,50H,3-13,15,32H2,1-2H3,(H,35,37)(H,38,44)(H,39,45)(H,40,43)(H,48,49)(H4,33,34,36)/t19-,20-,21-,22-,23-,24-/m0/s1

InChI Key

NRVQVVOYZIQZKR-BTNSXGMBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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